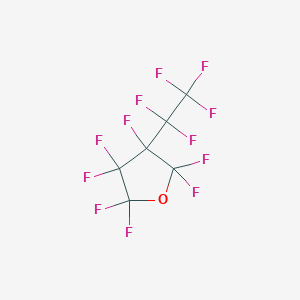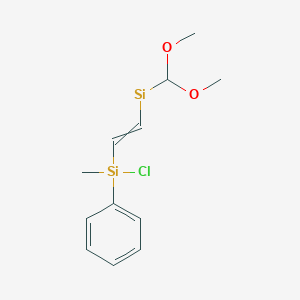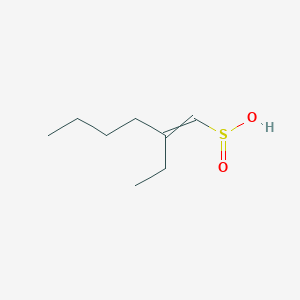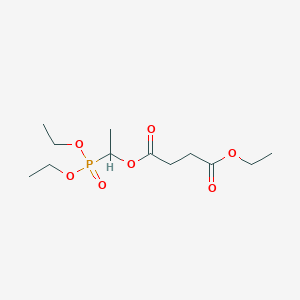
2-Methoxy-3-methylhepta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methylhepta-2,4-diene is an organic compound characterized by its unique structure, which includes a methoxy group and two conjugated double bonds. This compound is part of the diene family, which are hydrocarbons containing two double bonds. The presence of the methoxy group and the specific positioning of the double bonds contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylhepta-2,4-diene typically involves the alkylation of a suitable diene precursor with a methoxy-containing reagent. One common method is the reaction of 3-methylhepta-2,4-diene with methanol in the presence of an acid catalyst, which facilitates the formation of the methoxy group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming epoxides or diols depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons, where the double bonds are converted to single bonds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to replace the methoxy group.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Methoxy-3-methylhepta-2,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of conjugated dienes and the effects of methoxy substitution on chemical behavior.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some studies investigating its potential as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other advanced materials due to its reactive double bonds.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylhepta-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The methoxy group can influence the electron density of the double bonds, making them more or less reactive depending on the reaction conditions. In biological systems, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
2-Methoxy-1,3-butadiene: Another methoxy-substituted diene with different positioning of the double bonds.
3-Methylhepta-2,4-diene: Lacks the methoxy group, providing a comparison of the effects of methoxy substitution.
2,4-Hexadiene: A simpler diene without additional functional groups.
Uniqueness: 2-Methoxy-3-methylhepta-2,4-diene is unique due to the presence of both a methoxy group and conjugated double bonds, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61528-78-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-methoxy-3-methylhepta-2,4-diene |
InChI |
InChI=1S/C9H16O/c1-5-6-7-8(2)9(3)10-4/h6-7H,5H2,1-4H3 |
InChI Key |
ORQYQYNBPFWJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=C(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-(Acetyloxy)-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14574850.png)

![6-{[N-(2-Methylacryloyl)glycyl]amino}hexanoic acid](/img/structure/B14574871.png)

methyl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14574892.png)





![1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14574930.png)
